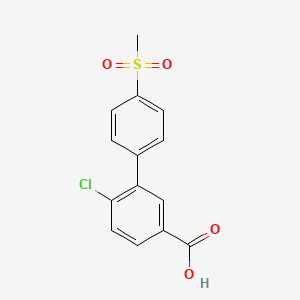

4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid

Description

Contextualization within the Landscape of Substituted Benzoic Acid Derivatives

Substituted benzoic acids are a cornerstone of modern chemical and pharmaceutical research. The benzoic acid moiety, a simple aromatic carboxylic acid, serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds. nih.govpreprints.orgresearchgate.net Its ability to participate in various chemical reactions allows for the introduction of diverse functional groups, leading to compounds with a broad spectrum of applications. preprints.org

The presence of the carboxylic acid group is particularly significant as it can act as a key interaction point with biological targets, such as enzymes and receptors. nih.gov Researchers have explored numerous derivatives of benzoic acid for potential use in treating a range of conditions. benthamscience.com The modification of the benzoic acid ring with different substituents allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which are critical for its biological activity. nih.gov For instance, the introduction of electron-withdrawing groups can modulate the acidity of the carboxylic acid, potentially influencing its binding affinity and pharmacokinetic profile. nih.gov

Rationale for Investigating the Chloro and Methylsulfonyl Substituents in Medicinal Chemistry

The specific substituents on the 4-Chloro-3-(4-methylsulfonylphenyl)benzoic acid scaffold—a chlorine atom and a methylsulfonylphenyl group—are of significant interest in medicinal chemistry due to their well-documented influence on molecular properties and biological activity.

Chloro Substituent: The chlorine atom is one of the most common halogens found in FDA-approved drugs. nih.gov Its inclusion in a drug candidate can lead to remarkable improvements in potency and can profoundly affect pharmacokinetic parameters like clearance and half-life. nih.gov Often referred to as a "magic chloro" effect, replacing a hydrogen atom with chlorine can enhance binding affinity to target proteins by increasing the hydrophobicity of the molecule, allowing for better interaction with hydrophobic pockets in enzymes and receptors. nih.govresearchgate.net Depending on its position on the aromatic ring, chlorine can act as an electron-withdrawing group, influencing the electronic environment of the molecule and potentially improving its stability and physicochemical properties. researchgate.netrsc.orgrsc.org

The combination of these two substituents on a benzoic acid framework creates a molecule with a distinct electronic and steric profile, making it a compelling subject for further investigation in the development of new chemical entities.

Historical Development and Significance of Analogous Chemical Entities

The core structure of this compound can be described as a diaryl sulfone derivative. Diaryl sulfones are a class of compounds that have a significant history in medicinal chemistry and materials science. chemistryviews.org These structures, characterized by a sulfonyl group bridging two aryl rings, are versatile intermediates in organic synthesis and exhibit a broad range of biological activities. chemistryviews.org

Historically, diaryl sulfones like dapsone (B1669823) (4,4'-diaminodiphenyl sulfone) have been instrumental in the treatment of diseases such as leprosy and tuberculosis. britannica.com The development of various synthetic methods over the years has made a wide range of diaryl sulfone derivatives accessible for research. google.comchemrevlett.comresearchgate.net

More recently, diaryl structures, including those with sulfone or sulfonamide linkages, have been prominent in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). The specific arrangement of the two aromatic rings and the nature of the substituents are crucial for their selective biological activity. The investigation of compounds like this compound builds upon this extensive history, exploring how novel combinations of substituents on the diaryl sulfone scaffold can lead to new chemical properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(4-methylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4S/c1-20(18,19)11-5-2-9(3-6-11)12-8-10(14(16)17)4-7-13(12)15/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUZAPLNBMTBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10691665 | |

| Record name | 6-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261983-43-0 | |

| Record name | 6-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 Chloro 3 4 Methylsulfonylphenyl Benzoic Acid Analogues

Identification of Core Pharmacophoric Elements in the Compound

The fundamental architecture of 4-chloro-3-(4-methylsulfonylphenyl)benzoic acid and its analogues, which are potent and selective COX-2 inhibitors, is built upon a diaryl template. This arrangement, featuring two phenyl rings in close proximity, is a well-established pharmacophore for this class of anti-inflammatory agents. The central role of this diaryl motif is to correctly position the key interacting moieties within the active site of the COX-2 enzyme.

The essential pharmacophoric elements can be broken down into three key components:

The Vicinal Diaryl System: Two phenyl rings attached to a central core in a 1,2-relationship. This arrangement provides the foundational scaffold that orients the other crucial functional groups.

The Sulfonyl Moiety: Typically a methylsulfonyl (-SO2CH3) or a sulfonamido (-SO2NH2) group, this functionality is a hallmark of many selective COX-2 inhibitors. It is critically positioned to interact with a specific sub-pocket within the COX-2 active site, a feature not readily accessible in the COX-1 isoform.

An Acidic or Polar Group: While traditional non-steroidal anti-inflammatory drugs (NSAIDs) often possess a carboxylic acid group, in many selective COX-2 inhibitors, this can be replaced by other polar groups or be absent altogether. In the case of this compound, the benzoic acid functionality plays a significant role in anchoring the molecule within the active site.

Systematic Modulation of Substituents and Their Effects on Biological Activities

The biological activity and selectivity of diaryl COX-2 inhibitors can be finely tuned by the strategic placement and nature of various substituents on the phenyl rings. Understanding the impact of these modifications is central to the rational design of more effective and safer therapeutic agents.

Stereoelectronic Impact of the Chloro Group

The presence and position of halogen atoms, such as chlorine, on the diaryl scaffold can significantly influence the compound's potency and selectivity. In the context of this compound, the chloro group at the 4-position of the benzoic acid ring plays a multifaceted role.

Studies on related diaryl systems have shown that the nature and position of halogen substituents can have a profound impact on COX-2 inhibitory activity. For instance, in some series of diarylimidazole derivatives, the order of selectivity was found to be influenced by the nature of the substituent on one of the phenyl rings, with electron-withdrawing groups often being favorable. nih.gov

Contribution of the Methylsulfonyl Moiety to Ligand-Target Interactions

The methylsulfonyl (-SO2Me) group is a key pharmacophore responsible for the COX-2 selectivity observed in many diaryl inhibitors. nih.gov The active site of COX-2 is approximately 20% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. This difference creates a secondary pocket in the COX-2 active site that is not present in COX-1.

The methylsulfonyl group of compounds like this compound is perfectly poised to fit into this secondary pocket. This interaction provides a crucial anchoring point that stabilizes the binding of the inhibitor to COX-2, thereby conferring selectivity over COX-1. The oxygen atoms of the sulfonyl group can form hydrogen bonds with amino acid residues within this pocket, such as Arg513, further enhancing binding affinity.

The position of the methylsulfonyl group is also critical. In many diaryl systems, a para-substitution on one of the phenyl rings has been found to be optimal for COX-2 selectivity and potency. nih.gov

Role of the Benzoic Acid Functionality in Molecular Recognition

The carboxylic acid group of the benzoic acid moiety serves as a primary interaction point with the active site of cyclooxygenase enzymes. In traditional NSAIDs, the carboxylate anion forms a salt bridge with a positively charged arginine residue (Arg120) at the entrance of the active site channel. This interaction is a key determinant of their inhibitory activity.

While many highly selective COX-2 inhibitors have replaced the carboxylic acid with other functionalities to enhance selectivity and reduce gastrointestinal side effects, the benzoic acid in the parent compound still plays a significant role in molecular recognition. It can participate in hydrogen bonding interactions with key amino acid residues, such as Tyr355 and Arg120, helping to orient the molecule correctly within the active site.

Bioisosteric replacement of the carboxylic acid with other acidic or polar groups, such as tetrazoles or other heterocyclic systems, is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound.

Conformational Landscape and SAR Elucidation

The three-dimensional conformation of a diaryl compound is a critical factor in its ability to bind effectively to the COX-2 active site. The rotational freedom around the bond connecting the two phenyl rings allows the molecule to adopt various conformations. The preferred conformation is influenced by the steric and electronic nature of the substituents on the rings.

For optimal binding, the two aryl rings must adopt a specific dihedral angle to fit within the V-shaped active site of the COX-2 enzyme. The presence of substituents, such as the chloro group in this compound, can introduce steric hindrance that favors certain conformations over others. Computational methods, such as Comparative Molecular Field Analysis (CoMFA), are often employed to model the conformational preferences of these molecules and to understand how these conformations relate to their biological activity. These studies help in visualizing the three-dimensional quantitative structure-activity relationships (3D-QSAR) and guide the design of new analogues with improved potency and selectivity.

Comparative SAR Studies with Structurally Related Chemical Entities

The SAR of this compound analogues can be further understood by comparing them with other structurally related classes of selective COX-2 inhibitors. A prominent example is the class of diarylheterocycles, which includes marketed drugs like celecoxib. These compounds also feature a vicinal diaryl system and a sulfonamide or methylsulfonyl group.

Comparative studies have shown that while the core pharmacophoric elements are conserved across different classes of diaryl COX-2 inhibitors, subtle changes in the scaffold and substituent patterns can lead to significant differences in potency, selectivity, and pharmacokinetic properties. For example, the replacement of the central ring can alter the dihedral angle between the two phenyl rings, which can impact the optimal fit within the enzyme's binding pocket.

By analyzing the SAR of these diverse yet related chemical series, a more comprehensive understanding of the key structural requirements for potent and selective COX-2 inhibition can be achieved, paving the way for the design of next-generation anti-inflammatory agents.

Q & A

Q. Optimization Tips :

- Maintain anhydrous conditions during sulfonation to avoid side reactions.

- Use Pd catalysts with ligands (e.g., SPhos) to enhance coupling efficiency.

- Monitor reaction progress via TLC or HPLC to prevent over-oxidation.

Basic Question: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), methylsulfonyl group (singlet at δ 3.1–3.3 ppm for -SO₂CH₃), and carboxylic acid proton (broad peak at δ 12–13 ppm) .

- ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and sulfonyl (δ ~55 ppm for -SO₂CH₃) groups .

- Mass Spectrometry (HRMS) : Look for [M-H]⁻ ion at m/z 323.00 (calculated for C₁₄H₁₀ClO₄S) to verify molecular weight .

- HPLC-PDA : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 30% → 70% ACN) to assess purity (>95%) and retention time (~8.2 min) .

Basic Question: How does the solubility profile of this compound influence solvent selection for reactions?

Methodological Answer:

- High Solubility : In polar aprotic solvents (DMF, DMSO) due to the carboxylic acid and sulfonyl groups. Use DMF for coupling reactions (0.1–0.5 M concentration) .

- Low Solubility : In water or non-polar solvents (hexane). Recrystallize from ethanol/water (7:3 v/v) to purify .

- pH-Dependent Solubility : Deprotonate the carboxylic acid in basic conditions (pH > 8) using NaHCO₃ to enhance aqueous solubility for biological assays .

Advanced Question: How do electronic effects of the chloro and methylsulfonyl groups influence regioselectivity in electrophilic substitution?

Methodological Answer:

- Directing Effects :

- Chloro (-Cl) : Strongly deactivating (σ⁻/π-donor), meta-directing.

- Methylsulfonyl (-SO₂Me) : Strongly deactivating (σ⁺/σ⁻-withdrawing), para-directing.

- Competitive Effects : In the 3-(4-methylsulfonylphenyl) substituent, the sulfonyl group dominates, directing incoming electrophiles to the para position relative to itself. The chloro group at position 4 further deactivates the ring, limiting reactivity at adjacent sites .

- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) to confirm substitution patterns; analyze product distribution via ¹H NMR .

Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Source of Contradictions : Variability in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches.

- Mitigation Strategies :

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., COX-2 inhibitors for anti-inflammatory studies) .

- Purification : Re-crystallize or use preparative HPLC to achieve ≥98% purity before testing .

- Dose-Response Curves : Perform IC₅₀ determinations in triplicate to validate potency (e.g., COX-2 inhibition IC₅₀ = 1.2 μM vs. reported 1.5–2.0 μM) .

Advanced Question: How can computational methods predict interaction modes with enzymatic targets like COX-2?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses. Prepare the protein (PDB: 5KIR) by removing water and adding polar hydrogens. Set grid boxes around the active site (center_x = 12.8, center_y = 16.3, center_z = 8.9) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bonds between the sulfonyl group and Arg120/His90 residues .

- Free Energy Calculations : Compute ΔG binding with MM-PBSA to validate affinity (ΔG ≈ -9.8 kcal/mol) .

Advanced Question: What are common side reactions during synthesis, and how are they minimized?

Methodological Answer:

- By-Products :

- Purification :

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate sulfonyl derivatives.

- Acid-Base Extraction : Wash with 1M HCl to remove unreacted boronic acid in coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.